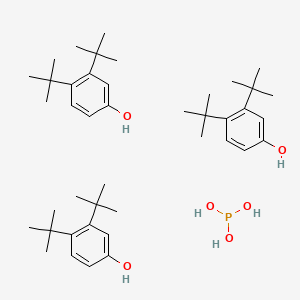
3,4-Ditert-butylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Ditert-butylphenol;phosphorous acid is a compound that combines the structural features of both 3,4-Ditert-butylphenol and phosphorous acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Ditert-butylphenol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Phosphorous acid can be prepared by the hydrolysis of phosphorus trichloride with water . The combination of these two compounds can be achieved through a series of reactions that involve the formation of ester or ether linkages under controlled conditions.
Industrial Production Methods
Industrial production of 3,4-Ditert-butylphenol involves large-scale alkylation processes using phenol and isobutene. Phosphorous acid is produced industrially by the reaction of phosphorus trichloride with water, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Ditert-butylphenol;phosphorous acid undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3,4-Ditert-butylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,4-Ditert-butylphenol;phosphorous acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the phosphorous acid moiety can interact with metal ions and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the phosphorous acid moiety.
Bisphosphonates: Share the phosphorous acid moiety but differ in their overall structure and applications
Uniqueness
3,4-Ditert-butylphenol;phosphorous acid is unique due to its combination of phenolic and phosphorous acid functionalities, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry .
Properties
CAS No. |
105434-71-7 |
|---|---|
Molecular Formula |
C42H69O6P |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
3,4-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)11-8-7-10(15)9-12(11)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
InChI Key |
DNEGWUZQYZHSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


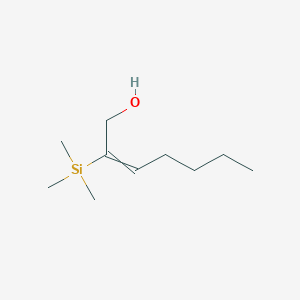
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
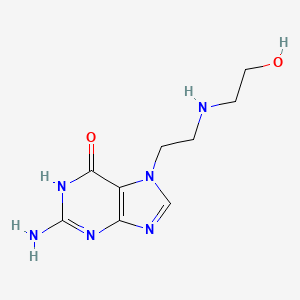
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
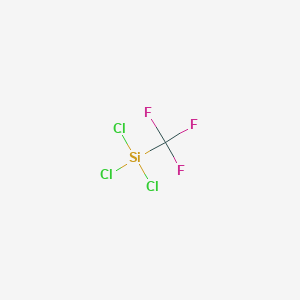
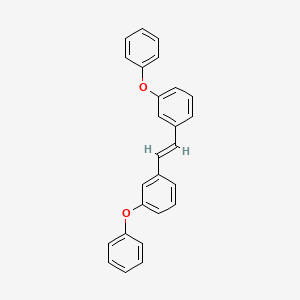
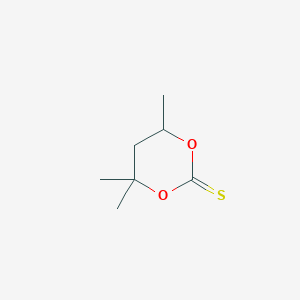

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
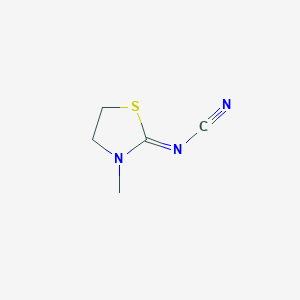
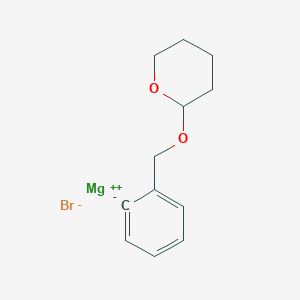
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
